molecular formula C19H14ClNO3S B11121096 Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11121096
M. Wt: 371.8 g/mol
InChI Key: VEAZIPVSTDDLLQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a thiophene ring, a chlorobenzamido group, and a carboxylate ester.

Preparation Methods

The synthesis of methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate typically involves the reaction of methyl anthranilate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are implicated in various cellular processes, including cell proliferation and apoptosis. By binding to these receptors, the compound can modulate their activity, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Methyl 2-(4-chlorobenzamido)-4-phenylthiophene-3-carboxylate can be compared with other benzamide derivatives, such as:

    Methyl 2-(4-chlorobenzamido)benzoate: Similar structure but lacks the thiophene ring.

    Methyl 2-(4-chlorobenzamido)-4-methylpentanoate: Similar structure but has a different alkyl group.

    Methyl 2-(4-chlorobenzamido)-4-ethyl-5-methylthiophene-3-carboxylate: Similar structure with additional alkyl substitutions

Properties

Molecular Formula

C19H14ClNO3S

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H14ClNO3S/c1-24-19(23)16-15(12-5-3-2-4-6-12)11-25-18(16)21-17(22)13-7-9-14(20)10-8-13/h2-11H,1H3,(H,21,22)

InChI Key

VEAZIPVSTDDLLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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